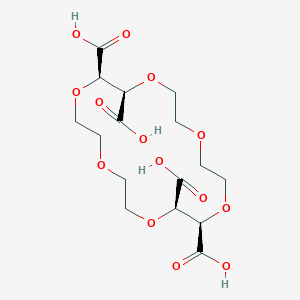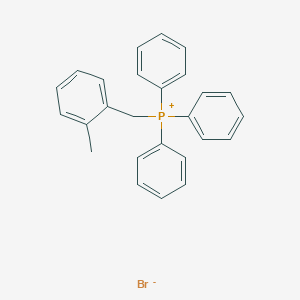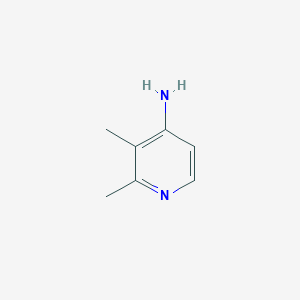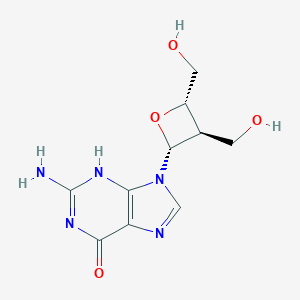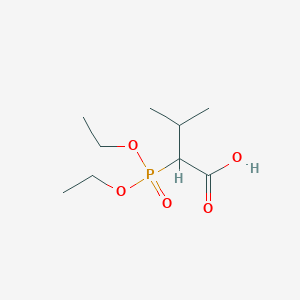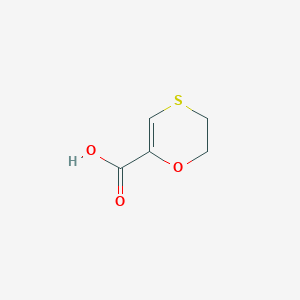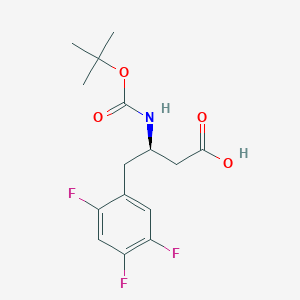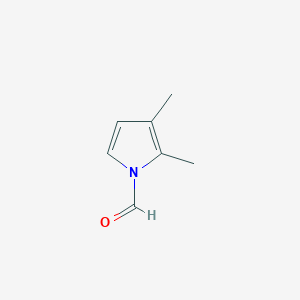
2,3-Dimethylpyrrole-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a heterocyclic organic compound with a pyrrole ring substituted with two methyl groups at the 2 and 3 positions and an aldehyde group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 2,3-dimethylpyrrole with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the formyl group at the 1 position of the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products:
Oxidation: 2,3-dimethyl-1H-pyrrole-1-carboxylic acid
Reduction: 2,3-dimethyl-1H-pyrrole-1-methanol
Substitution: Various substituted pyrrole derivatives depending on the reagent used
科学研究应用
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as conductive polymers and dyes
作用机制
The mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
1H-Pyrrole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2 position.
1H-Pyrrole-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3 position.
2,3-Dimethylpyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is unique due to the presence of both the aldehyde group and the two methyl groups on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
属性
CAS 编号 |
124647-55-8 |
|---|---|
分子式 |
C7H9NO |
分子量 |
123.15 g/mol |
IUPAC 名称 |
2,3-dimethylpyrrole-1-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(5-9)7(6)2/h3-5H,1-2H3 |
InChI 键 |
UCKNZPTWBDNSQH-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C=C1)C=O)C |
规范 SMILES |
CC1=C(N(C=C1)C=O)C |
同义词 |
1H-Pyrrole-1-carboxaldehyde,2,3-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


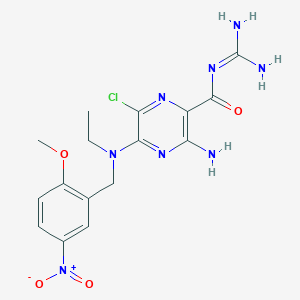
![(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B48126.png)
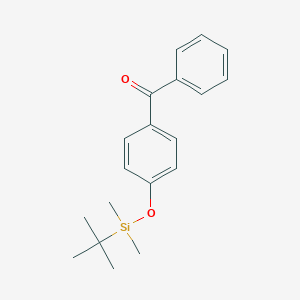
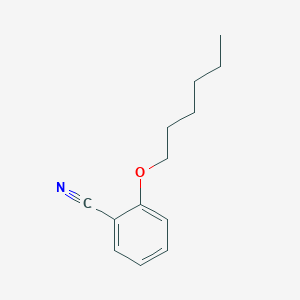
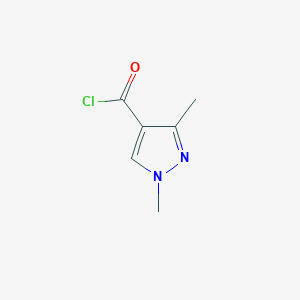
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
